molecular formula C24H21ClN4O2S B15033479 prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15033479
M. Wt: 465.0 g/mol
InChI Key: RDAZVJJOLMFPEC-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a sulfanylidene tetrahydropyrimidine moiety.

Preparation Methods

The synthesis of PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine hydrate with an appropriate α,β-unsaturated ketone to form the pyrazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction using a chlorophenyl halide.

    Formation of the tetrahydropyrimidine ring: This step involves the cyclization of an appropriate precursor with a thiourea derivative to form the tetrahydropyrimidine ring.

    Final coupling reaction: The final step involves the coupling of the pyrazole and tetrahydropyrimidine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group, leading to the formation of reduced derivatives.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Chlorophenyl derivatives: These compounds contain the chlorophenyl group and may exhibit similar chemical reactivity.

    Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine ring structure and may have similar applications in chemistry and biology.

The uniqueness of PROP-2-EN-1-YL 4-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

prop-2-enyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H21ClN4O2S/c1-3-13-31-23(30)20-15(2)26-24(32)27-22(20)19-14-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h3-12,14,22H,1,13H2,2H3,(H2,26,27,32)

InChI Key

RDAZVJJOLMFPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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